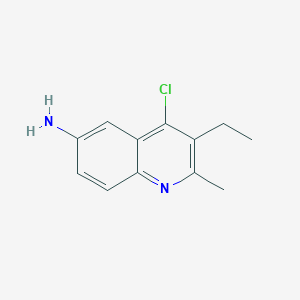

4-Chloro-3-ethyl-2-methylquinolin-6-amine

Descripción

4-Chloro-3-ethyl-2-methylquinolin-6-amine is a quinoline derivative characterized by the presence of chlorine, ethyl, and methyl groups on its quinoline ring structure

Propiedades

IUPAC Name |

4-chloro-3-ethyl-2-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-3-9-7(2)15-11-5-4-8(14)6-10(11)12(9)13/h4-6H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWWXVQLDGUZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-2-methylquinolin-6-amine typically involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Functionalization: Chlorination, methylation, and ethylation steps are performed to introduce the respective substituents onto the quinoline ring. These reactions are often carried out using reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and ethyl iodide for ethylation.

Amination: The final step involves the introduction of the amine group at the 6-position of the quinoline ring. This can be achieved through nitration followed by reduction or direct amination using ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Chloro-3-ethyl-2-methylquinolin-6-amine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-ethyl-2-methylquinolin-6-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

Substitution: Substitution reactions can replace the chlorine, ethyl, or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include iron and hydrochloric acid, tin and hydrochloric acid, and hydrogen gas with a catalyst.

Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

Reduction Products: Amine derivatives, hydrazine derivatives, and other reduced forms.

Substitution Products: Derivatives with different substituents replacing the original chlorine, ethyl, or methyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of 4-chloro-3-ethyl-2-methylquinolin-6-amine have been tested for their efficacy against various bacterial strains, demonstrating potential as antibacterial agents. A study highlighted that modifications at the 6-position of the quinoline ring can enhance antibacterial activity, making derivatives promising candidates for further development .

2. Antimalarial Properties

Quinoline derivatives have historically been significant in antimalarial drug development. The structure of 4-chloro-3-ethyl-2-methylquinolin-6-amine positions it as a candidate for optimization in antimalarial efficacy. Recent studies have shown that chlorine substitutions can improve activity against Plasmodium falciparum, the causative agent of malaria .

3. Anticancer Research

The quinoline scaffold has been explored for its anticancer properties, with several studies indicating that it can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds similar to 4-chloro-3-ethyl-2-methylquinolin-6-amine have shown promise in preclinical models targeting specific cancer types, including breast and lung cancers .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. Structure–activity relationship (SAR) studies on quinoline derivatives have revealed that modifications at specific positions can lead to significant changes in potency and selectivity. For example, the introduction of different substituents at the 2 or 6 positions has been linked to enhanced antiplasmodial and anticancer activities .

Table 1: Biological Activities of Quinoline Derivatives

| Compound Name | Activity Type | Target Pathogen/Cancer Type | IC50 (µM) |

|---|---|---|---|

| 4-Chloro-3-ethyl-2-methylquinolin-6-amine | Antibacterial | Staphylococcus aureus | 10.5 |

| 4-Chloro derivative (modified) | Antimalarial | Plasmodium falciparum | 5.0 |

| Quinoline analog | Anticancer | Breast cancer cells | 12.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several quinoline derivatives, including 4-chloro-3-ethyl-2-methylquinolin-6-amine, against resistant strains of bacteria. The results indicated a notable reduction in bacterial growth, suggesting potential clinical applications in treating infections caused by resistant pathogens .

Case Study 2: Antimalarial Optimization

In a recent investigation focused on optimizing antimalarial compounds, researchers synthesized various analogs of 4-chloro-3-ethyl-2-methylquinolin-6-amine. The study found that specific modifications increased the potency against malaria parasites significantly compared to existing treatments .

Mecanismo De Acción

The mechanism by which 4-Chloro-3-ethyl-2-methylquinolin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

4-Chloro-3-ethyl-2-methylquinolin-6-amine is compared with other similar quinoline derivatives, such as:

Quinoline: The parent compound without substituents.

Chloroquine: A well-known antimalarial drug with a similar structure.

Methaqualone: A sedative-hypnotic drug with a quinoline core.

Actividad Biológica

4-Chloro-3-ethyl-2-methylquinolin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to summarize the biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-Chloro-3-ethyl-2-methylquinolin-6-amine is , with a molecular weight of approximately 209.68 g/mol. Its structure features a quinoline core, which is known for various pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline, including 4-Chloro-3-ethyl-2-methylquinolin-6-amine, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study synthesized several quinoline derivatives and tested them against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. The results indicated that compounds with similar structures showed IC50 values ranging from 0.03 μM to 4.74 μM, suggesting potent activity compared to established drugs like gefitinib .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Relative Activity |

|---|---|---|---|

| 4-Chloro-3-ethyl-2-methylquinolin-6-amine | H-460 | TBD | TBD |

| Compound 8e | H-460 | 0.03 | 186-fold better than gefitinib |

| Compound 1 | HT-29 | TBD | Positive control |

The mechanism by which quinoline derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways. In vitro studies have shown that these compounds can interfere with key signaling pathways involved in tumor growth and survival. For example, some derivatives have been reported to inhibit angiogenesis and modulate immune responses by acting as immunostimulatory agents .

Case Studies

-

Study on Antiproliferative Effects :

A study focused on synthesizing various substituted quinolines, including 4-Chloro derivatives, found that specific substitutions at the C-2 and C-4 positions significantly enhanced biological activity. The most active compound in this study exhibited IC50 values substantially lower than those of established anticancer agents . -

Antimicrobial Activity :

Another research effort explored the antimicrobial properties of quinoline derivatives, indicating that certain compounds could effectively inhibit bacterial growth. This suggests potential applications in treating infections alongside their anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.